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alpha-ketoglutarate permease, E coli - 139172-03-5

alpha-ketoglutarate permease, E coli

Catalog Number: EVT-1520927
CAS Number: 139172-03-5
Molecular Formula: C11H18N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-ketoglutarate permease is a crucial protein found in Escherichia coli, specifically denoted as KgtP. This protein functions primarily as a symporter, facilitating the transport of alpha-ketoglutarate along with protons across the bacterial inner membrane. The gene encoding this protein is located on the E. coli chromosome and is constitutively expressed, meaning it is continuously produced regardless of environmental conditions.

Source and Classification

KgtP is classified under the major facilitator superfamily of transporters, which are integral membrane proteins that facilitate the transport of various substrates across cellular membranes. The specific classification details include:

  • Gene: kgtP
  • Organism: Escherichia coli K-12 substrain MG1655
  • Protein Length: 432 amino acids
  • Function: Alpha-ketoglutarate:H+ symporter
  • Location: Inner membrane of the bacterium
  • Accession IDs: P0AEX3 (UniProt), b2587 (EcoCyc) .
Synthesis Analysis

The synthesis of alpha-ketoglutarate permease involves several technical methods. The gene kgtP can be expressed in laboratory settings using systems such as T7 RNA polymerase for high-level expression.

Methods and Technical Details

  1. Cloning and Expression:
    • The kgtP gene is cloned into expression vectors, allowing for the production of KgtP in E. coli or other suitable host organisms.
    • Expression can be verified using radiolabeled methionine to track incorporation into proteins.
  2. Membrane Preparation:
    • After expression, membrane vesicles are prepared from E. coli cells to study transporter activity.
    • Right-side-out vesicles are used to ensure that the transport assays reflect physiological conditions.
  3. Transport Assays:
    • Transport activity can be measured by assessing the uptake of radiolabeled alpha-ketoglutarate, indicating successful transport across the membrane .
Molecular Structure Analysis

The molecular structure of alpha-ketoglutarate permease has been characterized using hydropathy analysis and membrane topology models.

Structure and Data

  • Topology Model: KgtP is predicted to have 12 transmembrane segments based on hydropathy profiles.
  • Experimental Evidence: Membrane topology has been confirmed through gene fusions with alkaline phosphatase, showing consistent phosphatase activity correlating with predicted transmembrane domains .
  • Structural Data: The specific three-dimensional structure remains to be fully elucidated through techniques such as X-ray crystallography or cryo-electron microscopy.
Chemical Reactions Analysis

Alpha-ketoglutarate permease facilitates a specific chemical reaction:

Reactions and Technical Details

  • Reaction Type: The primary reaction catalyzed by KgtP is the symport of alpha-ketoglutarate and protons (H+) into the cell.
  • Mechanism: This process is driven by the proton motive force across the inner membrane, allowing for efficient uptake of alpha-ketoglutarate under varying environmental pH levels .
Mechanism of Action

The mechanism by which alpha-ketoglutarate permease operates involves several steps:

Process and Data

  1. Proton Coupling: The transport of alpha-ketoglutarate is coupled with proton influx, which drives the uptake process.
  2. Transport Dynamics: Studies indicate that uncouplers that disrupt proton gradients inhibit alpha-ketoglutarate transport, confirming reliance on proton symport .
  3. Kinetic Parameters: The Michaelis-Menten constant (Km) for KgtP has been determined to be in the range of 13-46 micromolar, with a maximum transport rate (Vmax) of approximately 8 nmol/min/mg protein .
Physical and Chemical Properties Analysis

Alpha-ketoglutarate permease exhibits distinct physical and chemical properties relevant to its function:

Physical and Chemical Properties

  • Molecular Weight: Approximately 48 kDa based on amino acid composition.
  • Solubility: As an integral membrane protein, KgtP is hydrophobic in nature, facilitating its embedding within lipid bilayers.
  • Stability Conditions: Activity may vary with changes in pH and ionic strength, reflecting its adaptation to different cellular environments .
Applications

Alpha-ketoglutarate permease plays a significant role in various scientific applications:

Scientific Uses

  1. Metabolic Studies: Understanding KgtP's function aids in elucidating metabolic pathways involving alpha-ketoglutarate, particularly in nitrogen assimilation and amino acid metabolism.
  2. Biotechnological Applications: Manipulation of KgtP can enhance recombinant protein production by optimizing substrate uptake in E. coli cultures.
  3. Pathway Engineering: Insights into KgtP's mechanism can inform metabolic engineering strategies aimed at improving biomass yields or producing valuable metabolites from E. coli .
Molecular Characterization of Alpha-Ketoglutarate Permease (KgtP)

Genomic Localization and Gene Structure of kgtP

The kgtP gene (originally designated witA) is located at 56.5 minutes on the Escherichia coli chromosome, situated between the pss (phosphatidylserine synthase) and rrnG (ribosomal RNA) operons [2] [4]. This locus spans 1,299 base pairs and encodes a protein of 432 amino acids with a predicted molecular mass of ~47 kDa [2] [3]. Initial genomic analyses identified kgtP through sequencing studies that revealed its homology to human hepatoma glucose transporters and other bacterial proton-coupled transporters like CitA (citrate transporter) and AraE (arabinose transporter) [2]. Disruption of kgtP in wild-type E. coli strains resulted in severely impaired growth on alpha-ketoglutarate (KG) as the sole carbon source, confirming its essential role in KG assimilation [2] [4]. Transcriptional analyses demonstrated that kgtP is constitutively expressed under diverse growth conditions (e.g., with glucose, glycerol, or KG as carbon sources), evidenced by consistent detection of a 1.3-kb transcript and functional permease activity across physiological states [4] [6]. This constitutive expression contrasts with the inducible nature of other dicarboxylate transporters in E. coli, suggesting a fundamental role in central metabolism.

Table 1: Genomic and Molecular Characteristics of kgtP

PropertyCharacteristicExperimental Evidence
Chromosomal Location56.5 min (between pss and rrnG)Sequencing, complementation assays
Gene Size1,299 bpDNA sequencing [2]
Protein Product432 amino acids (~47 kDa)SDS-PAGE, radiolabeling [4]
Transcript Size1.3 kbNorthern blot [4]
Regulatory ProfileConstitutive expressionTransport assays across carbon sources [4]

Protein Architecture and Structural Features

Hydropathy Profile and Transmembrane Domain Prediction

Initial characterization of KgtP's primary structure revealed a highly hydrophobic protein typical of integral membrane transporters. Hydropathy analysis using the Kyte-Doolittle algorithm predicted 12 transmembrane domains (TMDs) connected by hydrophilic loops, with both N- and C-termini oriented toward the cytoplasm [1] [3]. This topology is characteristic of the Major Facilitator Superfamily (MFS), to which KgtP belongs. The TMDs range from 18 to 24 amino acids in length, forming alpha-helical bundles that create a substrate translocation pathway. Computational models further suggested that several loops between TMDs contain conserved residues critical for substrate recognition and proton coupling, particularly in loops 2–3 and 8–9, which exhibit higher sequence conservation among bacterial KG transporters [1] [6].

Membrane Topology Models Based on PhoA Fusion Analysis

The predicted 12-TMD topology was experimentally validated using phoA (alkaline phosphatase) gene fusions [1] [3]. This technique exploits the dependence of PhoA activity on its export to the periplasm:

  • Junctions in periplasmic loops: Generate high PhoA activity
  • Junctions in cytoplasmic domains: Yield low PhoA activity

A series of 14 kgtP-phoA fusions were constructed, with fusion junctions distributed throughout the KgtP sequence. Measurement of alkaline phosphatase activities and cellular localization studies confirmed:

  • TMDs 1–6 form the N-terminal bundle with periplasmic loops between TMDs 1–2, 3–4, and 5–6
  • TMDs 7–12 constitute the C-terminal bundle with a major periplasmic loop between TMDs 7–8
  • The central cytoplasmic loop (between TMDs 6 and 7) is the largest hydrophilic region (≥35 residues)
  • Both termini are cytoplasmic, consistent with MFS architecture

Table 2: Membrane Topology Validation by PhoA Fusion Analysis

Fusion Junction PositionPhoA Activity (Units)Interpreted Location
Loop 1–2 (L42)1,210 ± 85Periplasmic
Loop 3–4 (Q150)980 ± 45Periplasmic
Loop 5–6 (S221)1,105 ± 92Periplasmic
Loop 7–8 (H278)1,320 ± 110Periplasmic
TMD 3 (A100)35 ± 5Cytoplasmic
TMD 6 (V200)28 ± 3Cytoplasmic
TMD 10 (L350)42 ± 6Cytoplasmic

Data adapted from [1] [3]

Comparative Analysis with Other Proton-Coupled Transporters

KgtP functions as an α-ketoglutarate:H⁺ symporter, coupling KG uptake to proton import along the electrochemical gradient [4]. Key functional attributes established through vesicle transport assays include:

  • Kinetics: Kₘ = 13–46 μM, Vₘₐₓ = 8 nmol/min/mg protein
  • pH dependence: Transport is abolished by protonophores (e.g., CCCP)
  • Alkalinization: KG addition to de-energized vesicles increases external pH, confirming H⁺ cotransport [4]

Structurally, KgtP shares sequence homology with several MFS transporters:

  • CitA (citrate transporter): 32% identity, conserved residues in TMDs 2, 5, 8
  • AraE (arabinose proton symporter): 28% identity, similar charge relay in TMD 4
  • XylE (xylose transporter): 30% identity, conserved substrate-binding residues [2]

Unlike the anaerobic KG transporter C5038 in uropathogenic E. coli (UPEC), which is induced by KG and regulated by FNR/ArcA, KgtP is constitutively expressed and functions aerobically [6]. Site-directed mutagenesis identified essential residues for KgtP function:

  • D152 (TMD 4): Protonation site; mutation to Asn abolishes transport
  • R332 (TMD 10): Substrate carboxylate interaction; Arg→Lys reduces Vₘₐₓ by 90% [3]

Phylogenetic analysis places KgtP in a distinct clade from eukaryotic KG carriers, highlighting its specialization for prokaryotic energy-coupled transport [2] [6].

Table 3: Functional and Structural Comparison with Related Transporters

TransporterSubstrateTMDsCoupling IonKₘ (μM)Regulation
KgtPα-Ketoglutarate12H⁺13–46Constitutive
CitACitrate/Succinate12H⁺100–200Anaerobiosis inducible
AraEArabinose12H⁺500Glucose repressible
C5038 (UPEC)α-Ketoglutarate13H⁺ (?)Not reportedAnaerobic/KG inducible [6]

Properties

CAS Number

139172-03-5

Product Name

alpha-ketoglutarate permease, E coli

Molecular Formula

C11H18N2O

Synonyms

alpha-ketoglutarate permease, E coli

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